“4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs, which is an attractive strategy for cancer therapy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .
The molecular structure of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 with a molecular weight of 118.1359 .
The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
The synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine typically involves multi-step processes that may include the formation of the pyrrolo[2,3-b]pyridine core followed by its coupling with a piperidine derivative.
The molecular structure of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine can be analyzed through various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography.
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine can undergo various chemical reactions typical for amines and heterocycles:
The mechanism of action for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine primarily involves its role as a kinase inhibitor. It selectively targets fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine exhibits several notable physical and chemical properties:
The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
The applications of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine are primarily found within medicinal chemistry and pharmaceutical development:
Ongoing research aims to optimize its pharmacokinetic properties and reduce potential side effects while enhancing its efficacy against specific cancer types.
The core compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (IUPAC name) features a piperidine ring connected at the 4-position to the 3-carbon of a 7-azaindole scaffold. This naming follows systematic heterocyclic fusion rules, where pyrrolo[2,3-b]pyridine designates a pyrrole ring fused with pyridine at the [2,3-b] bonds, forming a bicyclic system. The parent structure is also alternatively named 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine in PubChem records [2], reflecting positional isomerism in linkage orientation.
The molecular formula C₁₂H₁₅N₃ (molecular weight: 201.27 g/mol) establishes a base framework for structural derivatives. Key modifications include:
Table 1: Molecular Formulas of Core and Modified Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine | C₁₂H₁₅N₃ | 201.27 |
2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine | C₁₂H₁₅N₃ | 201.27 |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate | C₁₅H₁₉N₃O₂ | 273.34 |
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine | C₁₂H₁₃N₃ | 199.26 |
1-({1H-Pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidine | C₁₃H₁₇N₃ | 215.30 |
X-ray Diffraction (XRD) analysis of closely related pyrrolopyridine analogs reveals monoclinic crystal systems with space group P2₁/c. The fused heteroaromatic core exhibits planarity (mean deviation < 0.05 Å), while the piperidine ring adopts a chair conformation. Intermolecular interactions involve N-H···N hydrogen bonds (2.8–3.0 Å) and π-stacking (3.4 Å interplanar distance) [8]. These features stabilize the solid-state architecture and influence solubility.
Nuclear Magnetic Resonance (NMR) spectroscopy provides key insights:
Mass Spectrometry (MS):Electron ionization (EI-MS) of the base compound shows a molecular ion peak at m/z 201.1 [M]⁺, with major fragments at m/z 157 (loss of CH₂CH₂ from piperidine) and 130 (pyrrolopyridine cation) [5]. High-resolution MS (HRMS) confirms elemental composition within 3 ppm error [10].
Table 2: Spectroscopic Signatures of Core Functional Groups
Spectroscopic Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO-d₆) | δ 11.65 (s, 1H) | Pyrrole NH |
δ 8.05 (d, J = 4.8 Hz, 1H) | Pyridine H5 | |
δ 6.92 (d, J = 7.2 Hz, 1H) | Pyrrole H5 | |
δ 3.30–3.45 (m, 2H) | Piperidine H2/H6 | |
¹³C NMR (100 MHz, DMSO-d₆) | δ 148.7 | Pyridine C7a |
δ 121.8 | Pyrrolopyridine C3 (linkage carbon) | |
δ 45.2 | Piperidine C4 | |
EI-MS | 201.1 [M]⁺ | Molecular ion |
157.0 [M–C₂H₄N]⁺ | Loss of piperidine ethylene fragment |
Tautomerism primarily affects the pyrrolopyridine moiety:
Conformational Isomerism arises from:
Structural Isomers significantly alter properties:
Table 3: Comparative Bioactive Conformations and Stability
Structural Feature | Energy (DFT, kcal/mol) | Biological Relevance |
---|---|---|
1H-tautomer (planar) | 0 (reference) | Optimal for kinase active-site binding |
3H-tautomer (non-planar) | +5.2 | Disrupts π-stacking; rare in physiological media |
Equatorial 4-substituted chair | +0.8 | Predominant conformation in crystal state |
Axial 4-substituted chair | +2.1 | Higher energy; observed in polar solvents |
[2,3-b] fused isomer | 0 (reference) | Strongest mTOR inhibition (IC₅₀ = 12 nM) |
[3,2-b] fused isomer | +1.5 | Weaker mTOR inhibition (IC₅₀ = 18 nM) |
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